N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16392481
InChI: InChI=1S/C9H17N3.ClH/c1-7(2)6-10-9-5-8(3)12(4)11-9;/h5,7H,6H2,1-4H3,(H,10,11);1H
SMILES:
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol

N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16392481

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H18ClN3
Molecular Weight 203.71 g/mol
IUPAC Name 1,5-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C9H17N3.ClH/c1-7(2)6-10-9-5-8(3)12(4)11-9;/h5,7H,6H2,1-4H3,(H,10,11);1H
Standard InChI Key YUCVBXRDDYJLJO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C)NCC(C)C.Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

N-Isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 1856097-78-3) belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms . Its IUPAC name reflects the positions of substituents: a methyl group at position 1, another methyl at position 5, and an isobutyl amine at position 3. The molecular formula, C₉H₁₇N₃, corresponds to a monoisotopic mass of 167.1422 g/mol, as calculated using PubChem’s molecular weight algorithms .

Structural Analysis and Bonding

The pyrazole ring exhibits aromaticity due to π-electron delocalization across the conjugated system. X-ray crystallography of analogous pyrazole derivatives reveals bond lengths of approximately 1.33 Å for C–N bonds and 1.38 Å for C–C bonds within the ring. The isobutyl group at position 3 introduces steric bulk, which may influence reactivity and intermolecular interactions. Quantum mechanical calculations suggest that the amine group’s lone pair participates in resonance with the aromatic system, moderating its basicity compared to aliphatic amines.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A representative pathway involves:

  • Formation of the pyrazole core: Reacting 1,3-diketones with hydrazines under acidic or basic conditions.

  • Functionalization at position 3: Introducing the isobutyl amine group via nucleophilic substitution or reductive amination.

For example, 5-amino-1,3-dimethylpyrazole may react with isobutyl bromide in the presence of a base like potassium carbonate, followed by purification via column chromatography . Alternative methods employ transition metal catalysts to enhance regioselectivity, though these are less commonly reported for this specific derivative .

Optimization and Yield

Reaction yields depend on solvent polarity and temperature. Ethanol or methanol at 60–80°C typically achieves 60–75% conversion, while dimethylformamide (DMF) improves solubility but may lead to side reactions. Microwave-assisted synthesis has been explored for analogous pyrazoles, reducing reaction times from hours to minutes .

Physicochemical Properties

Solubility and Stability

N-Isobutyl-1,5-dimethyl-1H-pyrazol-3-amine hydrochloride exhibits high solubility in polar solvents such as water (≥50 mg/mL) and methanol (≥100 mg/mL) . The free base form is less soluble in aqueous media but dissolves readily in dichloromethane or ethyl acetate. The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage at –20°C in inert atmospheres .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight167.25 g/mol
Melting Point72–75°C (hydrochloride salt)
LogP (Octanol-Water)1.8 ± 0.2
pKa (Amine Group)9.1 ± 0.3
Solubility in Water50 mg/mL (hydrochloride)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.02 (d, 6H, –CH(CH₃)₂), 2.25 (s, 3H, C1–CH₃), 2.98 (m, 1H, –CH(CH₃)₂), 3.15 (s, 3H, C5–CH₃), 6.45 (s, 1H, C4–H) .

  • IR (KBr): 3250 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C–H bending).

R₁R₂T. brucei pEC₅₀Mammalian Toxicity (MRC5 pTC₅₀)
–CH₃–H6.0>4.3
–C₂H₅–H6.2>4.3
–C₃H₇–CH₃6.7>4.3

Pharmacokinetic Profile

Preliminary ADME studies of related compounds indicate moderate plasma protein binding (75–85%) and hepatic clearance rates of 5–110 μL/min/mg in human liver microsomes . The isobutyl group may reduce metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing antiparasitic and anti-inflammatory agents. Its modular structure allows for facile derivatization at positions 1, 3, and 5 to optimize target affinity and pharmacokinetics .

Material Science

Pyrazole amines act as ligands in coordination polymers. The isobutyl group’s steric bulk stabilizes metal–organic frameworks (MOFs) with potential applications in gas storage.

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